Triethylene glycol mono phenyl ether tosylate
Description
Triethylene glycol mono phenyl ether tosylate (TEGMPET) is a derivative of triethylene glycol (TEG) featuring a phenyl ether group and a tosylate (p-toluenesulfonyl) moiety. The compound is structurally characterized by a triethylene glycol backbone (three repeating ethylene oxide units) with a phenyl group attached via an ether linkage and a tosyl group (-OTs) at the terminal hydroxyl position. The tosylate group acts as a reactive leaving group, making TEGMPET a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions for introducing polyethylene glycol (PEG) chains into pharmaceuticals, polymers, or surfactants .
Properties
Molecular Formula |
C19H24O6S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O6S/c1-17-7-9-19(10-8-17)26(20,21)25-16-14-23-12-11-22-13-15-24-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChI Key |
ZAQRHLNFKJNXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene glycol mono phenyl ether tosylate can be synthesized through the reaction of triethylene glycol mono phenyl ether with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a tosylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol mono phenyl ether tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ether group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: The major products are ethers, thioethers, or amines, depending on the nucleophile used.
Oxidation: The major products are phenolic compounds or quinones.
Reduction: The major products are alcohols or hydrocarbons.
Scientific Research Applications
Triethylene glycol mono phenyl ether tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and the modification of biomolecules.
Medicine: The compound is used in the development of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of triethylene glycol mono phenyl ether tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond. The phenyl ether group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely $ \text{C}{19}\text{H}{24}\text{O}_6\text{S} $ (estimated based on similar compounds).
- Molecular Weight : ~380–400 g/mol (higher than alkyl-substituted TEG derivatives due to the phenyl and tosyl groups).
- Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, THF) but less water-soluble than non-tosylated glycol ethers due to the hydrophobic phenyl group .
Structural Analogues
Triethylene Glycol Monomethyl Ether Tosylate (TEGMMET)
- Structure : TEG backbone with a methyl ether and terminal tosylate.
- Molecular Weight : ~290–310 g/mol.
- Synthesis: Prepared via reaction of triethylene glycol monomethyl ether with p-toluenesulfonyl chloride under basic conditions, as described in .
- Applications : Used as a PEGylation agent in drug delivery systems.
- Key Difference : TEGMPET’s phenyl group enhances hydrophobicity compared to TEGMMET’s methyl group, altering solubility and reactivity.
Triethylene Glycol Monobenzyl Ether (TEGMBE)
- Structure : Benzyl ether substituent (CH₂-C₆H₅) instead of phenyl.
- Molecular Weight : ~280 g/mol (CAS 55489-58-2) .
- Applications : Marketed for use in coatings and surfactants.
- Key Difference : The benzyl group introduces a benzylic CH₂ spacer, increasing steric bulk and reducing direct conjugation effects compared to TEGMPET’s phenyl ether.
Triethylene Glycol Mono(2-ethylhexyl) Ether (TEGMHE)
- Structure : Branched 2-ethylhexyl group (C₈H₁₇).
- Molecular Weight : ~306 g/mol (CAS 3055-99-0) .
- Applications : Industrial solvent and plasticizer.
- Key Difference : The branched alkyl chain imparts lower volatility and higher thermal stability but lacks the aromatic reactivity of TEGMPET.
Physicochemical Properties
Toxicity and Regulatory Considerations
- TEGMPET: Limited data, but tosylates are generally irritants. The phenyl group may influence metabolic pathways compared to alkyl derivatives.
- TEGMMET : Shown to cause developmental toxicity in Drosophila models () .
- TEGMBE : Classified as hazardous (similar to ethylene glycol phenyl ether; ), requiring proper ventilation and PPE .
- Regulatory Status : Alkyl TEG ethers (e.g., TEGMHE) are subject to EPA and IRIS assessments (), while phenyl derivatives may face stricter scrutiny due to aromaticity .
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